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This technical guide provides a comprehensive overview of the available and predicted

spectroscopic data for the compound (6-Methoxypyridin-2-yl)methanamine. Due to the

limited availability of experimentally derived spectra in the public domain, this document

combines verified physicochemical properties with predicted spectroscopic data to serve as a

valuable resource for researchers. A notable factor contributing to the scarcity of experimental

data is that some commercial suppliers, such as Sigma-Aldrich, indicate that they do not

perform analytical testing on this specific product.

Compound Identity and Physicochemical Properties
(6-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative with potential

applications in medicinal chemistry and materials science. Its structure features a pyridine ring

with a methoxy group at the 6-position and a methanamine group at the 2-position.
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Property Value Source

Molecular Formula C₇H₁₀N₂O PubChem

Molecular Weight 138.17 g/mol PubChem

CAS Number 194658-13-4 Sigma-Aldrich

Appearance Predicted: Liquid or Solid Commercial Vendors

Predicted XlogP 0.1 PubChem

Spectroscopic Data
Mass Spectrometry (MS)
While experimental mass spectra are not readily available, predicted mass-to-charge ratios

(m/z) for various adducts of (6-Methoxypyridin-2-yl)methanamine have been calculated and

are presented below. These values are crucial for the identification of the compound in mass

spectrometry analyses.

Adduct Predicted m/z

[M+H]⁺ 139.0866

[M+Na]⁺ 161.0685

[M-H]⁻ 137.0720

[M+NH₄]⁺ 156.1131

[M+K]⁺ 177.0425

[M]⁺ 138.0788

[M]⁻ 138.0799

Data sourced from PubChem.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental NMR data for (6-Methoxypyridin-2-yl)methanamine is not currently available in

public spectral databases. However, based on the chemical structure, the following table

outlines the predicted chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra. These predictions

are based on the analysis of similar chemical structures and established principles of NMR

spectroscopy.

Predicted ¹H NMR Spectral Data

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Methoxy (-OCH₃) 3.8 - 4.0 Singlet 3H

Methylene (-CH₂NH₂) 3.7 - 3.9 Singlet 2H

Pyridine-H (position 4) 7.4 - 7.6 Triplet 1H

Pyridine-H (position 3) 6.6 - 6.8 Doublet 1H

Pyridine-H (position 5) 6.5 - 6.7 Doublet 1H

Amine (-NH₂) 1.5 - 2.5 (variable) Broad Singlet 2H

Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)

Pyridine-C (position 6, C-O) 162 - 165

Pyridine-C (position 2, C-C) 158 - 161

Pyridine-C (position 4) 138 - 141

Pyridine-C (position 3) 110 - 113

Pyridine-C (position 5) 105 - 108

Methoxy (-OCH₃) 52 - 55

Methylene (-CH₂) 45 - 48
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Infrared (IR) Spectroscopy
Experimental IR spectra for this compound are not publicly available. The following table

provides predicted characteristic IR absorption bands based on the functional groups present

in (6-Methoxypyridin-2-yl)methanamine.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

N-H Stretch (amine) 3300 - 3500
Medium, two bands for primary

amine

C-H Stretch (aromatic) 3000 - 3100 Medium to weak

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=N, C=C Stretch (pyridine

ring)
1570 - 1610 and 1450 - 1500 Strong to medium

N-H Bend (amine) 1590 - 1650 Medium

C-O Stretch (methoxy)
1250 - 1300 (asymmetric) and

1000 - 1050 (symmetric)
Strong

C-N Stretch (amine) 1020 - 1250 Medium to weak

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

small organic molecule such as (6-Methoxypyridin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be

based on the solubility of the compound and its chemical stability. Transfer the solution to a 5

mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or

JEOL ECZ series, operating at a proton frequency of 400 MHz or higher.
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¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

180 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated

Total Reflectance (ATR) accessory, which requires placing a small amount of the solid

sample directly on the ATR crystal.

For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should

be compatible with the chosen ionization method.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Data Acquisition:

Infuse the sample solution directly into the ion source or introduce it via a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive or negative ion mode, depending on the

compound's ability to be protonated or deprotonated.

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-

Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for

elemental composition determination.

Tandem mass spectrometry (MS/MS) can be performed to obtain structural information

through fragmentation analysis.
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Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for a novel or

uncharacterized compound.
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Available at: [https://www.benchchem.com/product/b068941#spectroscopic-data-nmr-ir-ms-
of-6-methoxypyridin-2-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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